molecular formula C18H22N2O5 B2580686 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide CAS No. 2034530-91-9

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide

Cat. No.: B2580686
CAS No.: 2034530-91-9
M. Wt: 346.383
InChI Key: XNYYWCXAZYIWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide, a chemical compound with the CAS registry number 2034530-91-9 . It has a molecular formula of C18H22N2O5 and a molecular weight of 346.38 g/mol . The compound features a 2,5-dioxopyrrolidin-1-yl (NHS ester) group, a functionality commonly used in bioconjugation chemistry for labeling amine groups in biomolecules, suggesting potential applications in probe development and chemical biology . The scaffold also incorporates a 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl group, which may be of interest in medicinal chemistry and pharmacological research. This product is offered in various quantities for laboratory use and is referenced in peer-reviewed scientific literature . This chemical is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-25-13-4-5-14-12(9-13)3-2-8-18(14,24)11-19-15(21)10-20-16(22)6-7-17(20)23/h4-5,9,24H,2-3,6-8,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYYWCXAZYIWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CN3C(=O)CCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Containing Acetamides ()

Compounds such as 6a-m and 7a-m from share the acetamide backbone but incorporate a 1,2,3-triazole ring via copper-catalyzed 1,3-dipolar cycloaddition. Key differences include:

  • Spectral Data :
    • IR spectra of 6a show C=O stretches at 1671 cm⁻¹ , comparable to the target’s expected acetamide and succinimide carbonyl peaks (~1670–1680 cm⁻¹).
    • NMR signals for the tetrahydronaphthalene moiety (e.g., δ 5.38–8.61 ppm in 6b ) would differ in the target due to hydroxyl/methoxy substituents, likely downfield-shifted for –OH (δ ~4–5 ppm) and –OCH₃ (δ ~3.8 ppm).
  • Applications : Triazole-acetamides are primarily research intermediates, while the target’s succinimide group may confer bioactivity akin to FDA-approved succinimide drugs (e.g., ethosuximide) .

Chloroacetamide Herbicides ()

Pesticides like alachlor and pretilachlor share the acetamide backbone but differ critically:

  • Substituents : Chlorine in herbicides enhances electrophilicity, enabling alkylation of plant enzymes. The target compound lacks chlorine, reducing electrophilic reactivity but improving compatibility with mammalian targets.
  • Structural Motifs : The tetrahydronaphthalene group in the target contrasts with the 2,6-diethylphenyl or thienyl groups in herbicides, suggesting divergent solubility and target specificity.

Comparative Data Table

Parameter Target Compound 6a (Triazole-Acetamide) Alachlor (Herbicide)
Core Structure Acetamide + dioxopyrrolidinyl + tetrahydronaphthalene Acetamide + triazole + naphthalene Chloroacetamide + diethylphenyl
Key Functional Groups –CONH–, –OCH₃, –OH, cyclic amide –CONH–, triazole, –OCH₂– –Cl, –CONH–, –OCH₃
Molecular Weight ~400 (estimated) 404 (HRMS) 269.76
Synthesis Method Not specified in evidence Cu-catalyzed cycloaddition SN2 alkylation
Potential Applications Pharmaceutical (enzyme inhibition) Research intermediates Herbicide (ALS enzyme inhibition)

Research Findings and Mechanistic Insights

  • Target Compound : The succinimide group may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes. The hydroxyl and methoxy groups could enhance blood-brain barrier penetration compared to purely aromatic analogs .
  • Triazole Analogs : The triazole ring in 6a-m improves metabolic stability but may reduce solubility compared to the target’s hydroxylated tetrahydronaphthalene .
  • Herbicide Comparison : Chloroacetamides like alachlor inhibit acetolactate synthase (ALS) in plants. The target’s lack of chlorine suggests a different mechanism, possibly targeting mammalian enzymes (e.g., kinases or proteases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.